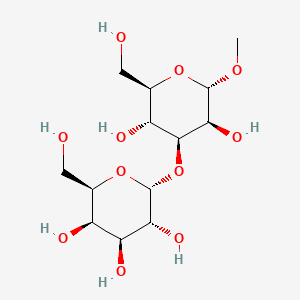
Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- is a perfluorinated carboxylic acid with the molecular formula C10HF19O2. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique properties such as high thermal stability, chemical resistance, and hydrophobicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- typically involves the electrochemical fluorination of decanoic acid. This process replaces hydrogen atoms with fluorine atoms, resulting in a highly fluorinated compound . The reaction conditions often include the use of anhydrous hydrogen fluoride as the fluorinating agent and a nickel anode in an electrochemical cell .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The electrochemical fluorination process is scaled up, and additional purification steps are implemented to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms . These reactions often involve the replacement of the carboxyl group with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium hydroxide and nucleophiles such as amines . The reactions are typically carried out under mild conditions to prevent the degradation of the fluorinated compound .
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting the compound with an amine can result in the formation of a perfluorinated amide .
Scientific Research Applications
Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- has a wide range of applications in scientific research . In chemistry, it is used as a surfactant and a building block for the synthesis of other fluorinated compounds . In biology and medicine, it is studied for its potential effects on lipid metabolism and its use in drug delivery systems . Industrially, it is used in the production of water and oil-repellent coatings .
Mechanism of Action
The mechanism of action of decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- involves its interaction with lipid membranes due to its hydrophobic nature . It can disrupt lipid bilayers, leading to changes in membrane permeability and function . The compound’s fluorinated tail interacts with hydrophobic regions of proteins and other biomolecules, affecting their structure and activity .
Comparison with Similar Compounds
Similar Compounds:
- Nonadecafluorodecanoic acid
- Perfluorodecanoic acid
- Nonadecafluoro-n-decanoic acid
- Perfluoro-n-decanoic acid
- PFDA
Uniqueness: Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation . This makes it particularly valuable in applications requiring long-lasting and durable materials .
Properties
CAS No. |
112823-28-6 |
|---|---|
Molecular Formula |
C10H2F18O2 |
Molecular Weight |
496.09 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluorodecanoic acid |
InChI |
InChI=1S/C10H2F18O2/c11-1(12)3(13,14)5(17,18)7(21,22)9(25,26)10(27,28)8(23,24)6(19,20)4(15,16)2(29)30/h1H,(H,29,30) |
InChI Key |
OCDHRWMTOBLTSC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


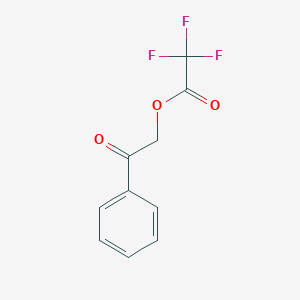
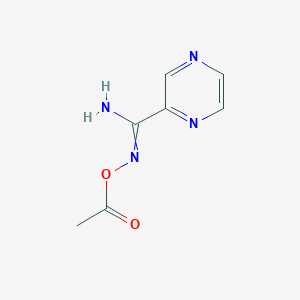

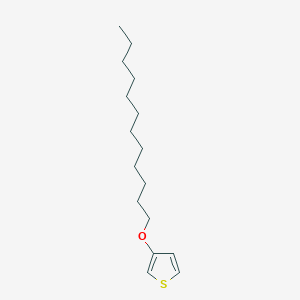

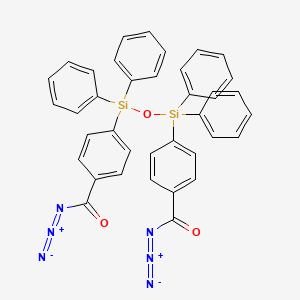
![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)
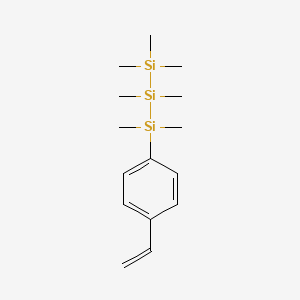

![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
